2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a thioether linkage, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone with a suitable thiol compound under basic conditions to form the thioether linkage. This intermediate is then reacted with a nicotinonitrile derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Shares the bromophenyl group but lacks the thioether and nicotinonitrile components.
2-(4-Bromophenyl)-3-methylbutyronitrile: Similar structure but with different substituents on the nicotinonitrile core.
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-tert-butyl-4-phenylnicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the nicotinonitrile core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H21BrN2OS |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C24H21BrN2OS/c1-24(2,3)22-13-19(16-7-5-4-6-8-16)20(14-26)23(27-22)29-15-21(28)17-9-11-18(25)12-10-17/h4-13H,15H2,1-3H3 |
InChI Key |
MGYXPCFXGCGOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.